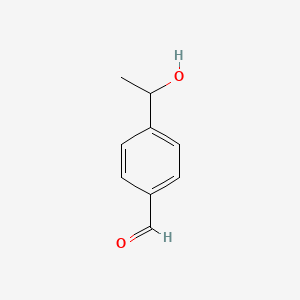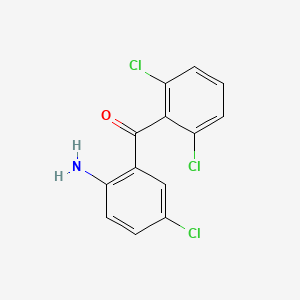
Methyl (2E,3E,5E)-2-(methoxymethylidene)-3-methyl-6-phenylhexa-3,5-dienoate
Übersicht
Beschreibung
(9E)-Strobilurin A is a natural product found in Strobilurus tenacellus and Mucidula mucida with data available.
Eigenschaften
IUPAC Name |
methyl (2E,3E,5E)-2-(methoxymethylidene)-3-methyl-6-phenylhexa-3,5-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-13(15(12-18-2)16(17)19-3)8-7-11-14-9-5-4-6-10-14/h4-12H,1-3H3/b11-7+,13-8+,15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCQSBGXKRTPHZ-MGYGFCQBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC1=CC=CC=C1)C(=COC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C1=CC=CC=C1)/C(=C\OC)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Mucidin exert its antifungal activity?
A1: Mucidin inhibits electron transport in the cytochrome bc1 complex, a crucial component of the mitochondrial respiratory chain. [ [] ] Specifically, it acts at the same site as Myxothiazol, blocking electron transfer between cytochrome b and c1. [ [] ] This disruption of the electron transport chain halts ATP synthesis, ultimately leading to fungal cell death. [ [] ]
Q2: Does Mucidin affect other cellular processes besides respiration?
A2: Research suggests that Mucidin can impact intracellular pH and membrane potential. In Trichoderma viride, exposure to light triggers a transient hyperpolarization of the plasma membrane, followed by intracellular acidification. This effect is inhibited by the presence of Mucidin, suggesting a link between Mucidin's action on the electron transport chain and these cellular responses. [ [] ]
Q3: What is the molecular formula and weight of Mucidin?
A3: While the provided research articles do not explicitly state the molecular formula and weight of Mucidin, they establish its identity with Strobilurin A. [ [] ] Based on this information, we can infer that Mucidin likely shares the same chemical structure as Strobilurin A.
Q4: What spectroscopic data is available for Mucidin?
A4: Mucidin and Strobilurin A exhibit identical UV and mass spectra, further supporting their structural similarity. [ [] ] These spectral data can be used to identify and characterize Mucidin in various samples.
Q5: How effective is Mucidin in controlling fungal contamination in algal cultures?
A5: Mucidin demonstrates significant efficacy in eliminating fungal contaminants from algal cultures. Research indicates that a concentration of 2 μg/ml effectively limits fungal growth without negatively impacting the algae. [ [] ] This highlights Mucidin's potential as a selective antifungal agent in specific applications.
Q6: What other applications of Mucidin have been explored?
A6: Mucidin's antifungal properties have been utilized in medical and veterinary contexts. It has been commercially available under the trade name Mucidermin Spofa for treating fungal infections. [ [] ]
Q7: Have computational methods been employed to study Mucidin?
A7: While the provided research primarily focuses on experimental characterization, computational tools have been used in broader studies on Qo site inhibitors. These techniques, including molecular modeling and simulations, can help visualize inhibitor-target interactions and guide the development of novel antifungal compounds with improved properties.
Q8: How do structural modifications of Mucidin affect its activity?
A9: Research on Mucidin-resistant mutants, particularly in yeast, provides insights into the structure-activity relationship. Mutations in the cytochrome b gene, particularly those involving the substitution of aromatic residues with non-polar ones, confer resistance to Mucidin and other Qo site inhibitors. [ [] ] This suggests that these specific amino acid residues play a crucial role in Mucidin binding and its inhibitory activity.
Q9: What are the known mechanisms of resistance to Mucidin?
A10: Mutations in the cytochrome b gene are the primary mechanism of resistance to Mucidin. [ [] ] Specifically, alterations in the Qo site, the binding region for Mucidin within the cytochrome bc1 complex, hinder the inhibitor's ability to bind effectively and disrupt electron transport.
Q10: Does cross-resistance exist between Mucidin and other antifungal agents?
A11: Yes, cross-resistance has been observed between Mucidin and other Qo site inhibitors, such as Myxothiazol and Strobilurin A. [ [] ] This shared resistance mechanism highlights the importance of understanding the structural determinants of Qo site binding and exploring alternative strategies for combating fungal infections.
Q11: What research tools and resources have been essential in studying Mucidin?
A11: A range of techniques has been instrumental in Mucidin research. These include:
- Spectroscopy: UV and mass spectrometry confirm the structural identity of Mucidin with Strobilurin A. [ [] ]
- Mitochondrial Isolation and Analysis: Examining the effects of Mucidin on isolated mitochondria helps elucidate its mechanism of action. [ [] ]
- Yeast Genetics: Utilizing yeast mutants resistant to Mucidin provides valuable insights into structure-activity relationships and resistance mechanisms. [ [] , [] , [] ]
- Electrophysiology: Measuring membrane potential and intracellular pH changes in response to Mucidin treatment reveals broader cellular effects. [ [] ]
Q12: What are some key milestones in Mucidin research?
A12: The timeline of Mucidin research reveals significant discoveries:
- 1969: The antifungal activity of Mucidin is first identified in cultures of the fungus Oudemansiella mucida. [ [] ]
- 1970s - 1980s: Mucidin's mechanism of action as an inhibitor of the mitochondrial cytochrome bc1 complex is elucidated. [ [] , [] ]
- 1990s - present: Research focuses on understanding resistance mechanisms, structure-activity relationships, and exploring the potential of Mucidin and its derivatives as antifungal agents. [ [] , [] ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)piperidine](/img/structure/B3331296.png)





![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane chloride](/img/structure/B3331354.png)




